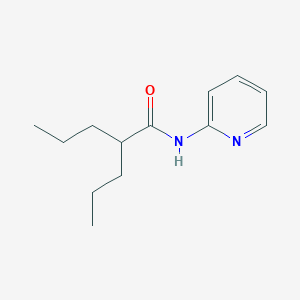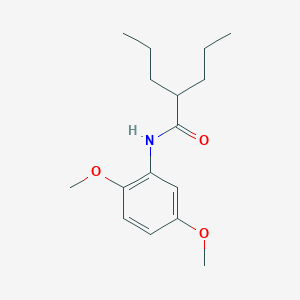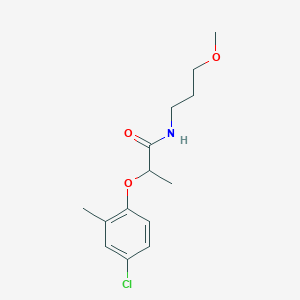
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide, also known as CR-8, is a chemical compound that has been extensively studied for its potential use in various scientific applications.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and immune function. By inhibiting FAAH, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide increases the levels of endocannabinoids, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been found to have various biochemical and physiological effects. In addition to its anticancer properties, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been found to improve memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide in lab experiments is its specificity for FAAH inhibition. Unlike other compounds that can inhibit multiple enzymes, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been found to specifically target FAAH. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide is its low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to elucidate the physiological effects of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide and its potential use in the treatment of various diseases. Finally, the development of novel drug delivery systems for 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide is a chemical compound that has been extensively studied for its potential use in various scientific applications. Its specificity for FAAH inhibition and its various biochemical and physiological effects make it a promising candidate for further research. Future studies are needed to fully understand the potential of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide and its role in the treatment of various diseases.
Méthodes De Synthèse
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide can be synthesized through a series of chemical reactions that involve the coupling of 2-(4-chloro-2-methylphenoxy)acetic acid with N-(3-methoxypropyl)ethylenediamine, followed by the addition of isobutyl chloroformate. The resulting compound is then purified through various methods such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
Formule moléculaire |
C14H20ClNO3 |
|---|---|
Poids moléculaire |
285.76 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-10-9-12(15)5-6-13(10)19-11(2)14(17)16-7-4-8-18-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17) |
Clé InChI |
ASVZKHXOBVQUJX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCCOC |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



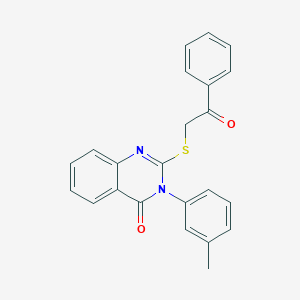
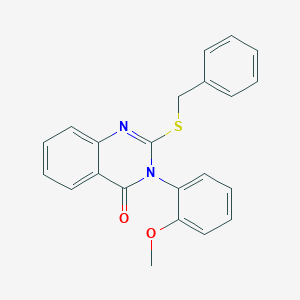
![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)

